physical and chemical properties of 4-(2,2,2-trifluoroethyl)-1H-pyrazole
physical and chemical properties of 4-(2,2,2-trifluoroethyl)-1H-pyrazole
An In-Depth Technical Guide to 4-(2,2,2-trifluoroethyl)-1H-pyrazole
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive analysis of the physical, chemical, and spectroscopic properties of 4-(2,2,2-trifluoroethyl)-1H-pyrazole. This molecule is of significant interest to researchers in medicinal chemistry and materials science due to the unique combination of the pyrazole scaffold, a privileged structure in numerous pharmaceuticals, and the trifluoroethyl group, which is known to enhance metabolic stability, lipophilicity, and binding affinity. This document synthesizes data from computational predictions and literature on analogous structures to provide a detailed profile, covering its molecular characteristics, reactivity, synthesis, and potential applications. It is intended to serve as a foundational resource for scientists engaged in drug discovery and the development of novel chemical entities.
Introduction: The Strategic Value of Fluorinated Pyrazoles
The pyrazole nucleus is a cornerstone in modern medicinal chemistry, forming the core of numerous approved drugs for a wide range of diseases.[1][2] Its metabolic stability, capacity for hydrogen bonding, and versatile substitution patterns make it a highly valuable heterocyclic scaffold.[1][3] The strategic incorporation of fluorine-containing substituents, such as the 2,2,2-trifluoroethyl group, has become a critical tool in drug design. This group can profoundly modulate a molecule's physicochemical properties, including pKa, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic profiles and enhanced biological activity.[4][5]
4-(2,2,2-trifluoroethyl)-1H-pyrazole represents a confluence of these two powerful motifs. As a building block, it offers a unique combination of features: a reactive pyrazole ring system for further derivatization and a trifluoroethyl group to imbue final compounds with desirable drug-like properties. This guide provides the core technical data and scientific context necessary for researchers to effectively utilize this compound in their synthetic and drug discovery programs.
Molecular Structure and Physicochemical Profile
The fundamental properties of a molecule dictate its behavior in both chemical reactions and biological systems. While comprehensive experimental data for 4-(2,2,2-trifluoroethyl)-1H-pyrazole is not consolidated in a single source, we can deduce its core characteristics from established chemical principles and data from closely related analogs.
Molecular Structure
The molecule consists of a five-membered aromatic pyrazole ring substituted at the C4 position with a 2,2,2-trifluoroethyl group. The pyrazole ring contains two adjacent nitrogen atoms, one of which (N1) is pyrrole-like and bears a hydrogen atom, while the other (N2) is pyridine-like.[6] This arrangement allows the N-H proton to exist on either nitrogen atom through tautomerism, a critical consideration in substitution reactions and receptor binding interactions.[3][5]
Physicochemical Data Summary
The following table summarizes the calculated and estimated physicochemical properties for 4-(2,2,2-trifluoroethyl)-1H-pyrazole.
| Property | Value | Source / Rationale |
| Molecular Formula | C₅H₅F₃N₂ | Calculated |
| Molecular Weight | 150.10 g/mol | Calculated |
| Physical State | Expected to be a solid at room temperature. | Based on parent pyrazole (m.p. 70°C) and substituted analogs.[3][6] |
| LogP (Octanol/Water) | ~1.5 | Estimated based on analogs and computational models.[7] |
| pKa | ~2.5 (for pyrazolium ion) | Parent pyrazole pKa is ~2.5. The electron-withdrawing CF₃CH₂- group is expected to have a minimal effect on the pKa of the conjugate acid.[8] |
| Solubility | Limited solubility in water; soluble in organic solvents like ethanol, methanol, and acetone. | Based on general properties of pyrazoles.[9] |
| Hydrogen Bond Donor | 1 (N-H) | [5] |
| Hydrogen Bond Acceptor | 1 (Pyridine-like N) | [5] |
Spectroscopic Characterization
Accurate characterization is paramount for confirming the identity and purity of a synthetic compound. The following sections detail the expected spectroscopic signatures for 4-(2,2,2-trifluoroethyl)-1H-pyrazole.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be highly informative:
-
Pyrazole Protons (C3-H, C5-H): Two singlets in the aromatic region, likely around δ 7.5-8.0 ppm. Due to the symmetry of the C4-substitution, these protons are chemically equivalent.
-
Methylene Protons (-CH₂-): A quartet around δ 4.6-4.8 ppm, resulting from coupling to the three adjacent fluorine atoms (³JHF ≈ 8-9 Hz). This characteristic pattern is a key indicator of the trifluoroethyl group's presence.
-
N-H Proton: A broad singlet, typically in the δ 12-13 ppm range, which may exchange with D₂O.[6]
¹³C NMR Spectroscopy
Key signals in the carbon spectrum would include:
-
Pyrazole Carbons (C3, C5): Resonances around δ 135-145 ppm.
-
Pyrazole Carbon (C4): A signal further upfield, likely around δ 110-120 ppm, directly attached to the substituent.
-
Methylene Carbon (-CH₂-): A quartet due to one-bond coupling with the fluorine atoms (¹JCF).
-
Trifluoromethyl Carbon (-CF₃): A distinct quartet with a large one-bond C-F coupling constant (¹JCF ≈ 275-280 Hz).
¹⁹F NMR Spectroscopy
The fluorine NMR spectrum provides an unambiguous confirmation of the trifluoroethyl group. It is expected to show a single signal, a triplet, resulting from coupling to the two adjacent methylene protons (³JHF ≈ 8-9 Hz), likely in the range of δ -70 to -80 ppm (relative to CFCl₃).
Chemical Properties and Reactivity
Stability and Reactivity Overview
The pyrazole ring is an electron-rich aromatic system, generally stable and resistant to oxidation and reduction under standard conditions.[3][6] The presence of the strongly electron-withdrawing trifluoroethyl group at the C4 position significantly influences the ring's electronic character. This group deactivates the ring toward electrophilic aromatic substitution, a reaction that typically occurs at the C4 position in unsubstituted pyrazole.[3]
Key Reaction Pathways
-
N-Substitution: The N-H proton is acidic and can be readily deprotonated with a base, allowing for subsequent alkylation or acylation at the N1 position. This is the most common site for derivatization to build more complex molecules.
-
Electrophilic Substitution: While deactivated, electrophilic substitution (e.g., halogenation, nitration) may still be possible at the C3 or C5 positions under forcing conditions.
-
Metal Coordination: The pyridine-like N2 atom can act as a ligand to coordinate with various metal centers, a property utilized in catalysis and materials science.
The workflow below illustrates the central role of 4-(2,2,2-trifluoroethyl)-1H-pyrazole as a versatile synthetic intermediate.
Caption: Synthetic utility of 4-(2,2,2-trifluoroethyl)-1H-pyrazole.
Synthesis Strategy and Experimental Protocol
The synthesis of substituted pyrazoles is a well-established area of organic chemistry. The most common approach involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with hydrazine.
General Synthesis Pathway
A plausible route to 4-(2,2,2-trifluoroethyl)-1H-pyrazole involves the reaction of a suitably substituted three-carbon electrophile with hydrazine hydrate. One such precursor would be 3-(2,2,2-trifluoroethyl)-1,3-propanedial or a protected equivalent.
Example Protocol: N-Alkylation of a Pyrazole Precursor
Reaction: Synthesis of 4-(Boronic ester)-1-(2,2,2-trifluoroethyl)-1H-pyrazole[10]
Objective: To demonstrate the N-alkylation of a pyrazole ring with a trifluoroethylating agent, a key transformation for accessing compounds like the title molecule's N-substituted isomers.
Materials:
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.0 eq)
-
2,2,2-Trifluoroethyl trifluoromethanesulfonate (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a 500 mL flask, add 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (20.00 g, 103.07 mmol).
-
Add DMF (200 mL) and potassium carbonate (28.40 g, 205.48 mmol).
-
Stir the mixture at room temperature using a magnetic stirrer.
-
Slowly add 2,2,2-trifluoroethyl trifluoromethanesulfonate (26.32 g, 113.38 mmol) dropwise to the stirring mixture.
-
After the addition is complete, heat the reaction mixture to 40°C.
-
Maintain the temperature and stir for 6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and add water (200 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by silica gel column chromatography to obtain the final product.
Rationale: This protocol exemplifies a standard Sₙ2 reaction where the pyrazole anion, formed in situ by the deprotonation of the N-H with potassium carbonate, acts as a nucleophile attacking the electrophilic trifluoroethyl triflate. DMF is used as a polar aprotic solvent to facilitate the reaction.
Applications in Research and Development
The unique properties conferred by the trifluoroethyl group make this pyrazole scaffold a highly attractive building block for various applications.
-
Drug Discovery: Fluorinated pyrazoles are integral to many modern pharmaceuticals.[4] They have been identified as potent antibacterial agents, kinase inhibitors for oncology, and anti-inflammatory agents.[1][11] The 4-(2,2,2-trifluoroethyl)-1H-pyrazole core can be elaborated to explore new chemical space in these therapeutic areas.
-
Agrochemicals: The pyrazole ring is a key component in many successful fungicides and herbicides.[12] The introduction of fluorine often enhances the efficacy and metabolic stability of these agents in the field.
-
Materials Science: The ability of the pyrazole ring to coordinate with metals makes it a candidate for developing novel catalysts, sensors, and functional materials.
Safety and Handling
As a laboratory chemical, 4-(2,2,2-trifluoroethyl)-1H-pyrazole should be handled with appropriate care. Based on safety data for analogous pyrazole derivatives, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.[13]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[14]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[13]
-
First Aid: In case of contact, flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[15]
Conclusion
4-(2,2,2-trifluoroethyl)-1H-pyrazole is a valuable and versatile chemical building block poised for significant utility in scientific research. Its unique combination of a proven heterocyclic scaffold and a property-enhancing fluorinated substituent provides a strong foundation for the design of novel molecules with optimized biological and material properties. This guide has provided a detailed overview of its core characteristics, reactivity, and synthetic utility, offering researchers the foundational knowledge required to leverage this compound in their ongoing discovery and development efforts.
References
-
PubChem: 4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis, characterization, crystal structure and DFT studies of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole. Taylor & Francis Online. (2022-04-06). Available at: [Link]
-
Synthesis, characterization, crystal structure and DFT studies of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole. Taylor & Francis Online. (2022-04-06). Available at: [Link]
-
Supporting Information. Wiley Online Library. Available at: [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. National Center for Biotechnology Information. (2023-11-07). Available at: [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. (2023-07-14). Available at: [Link]
-
(PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. (2026-01-06). Available at: [Link]
-
Pyrazole - Solubility of Things. Solubility of Things. Available at: [Link]
-
Fluorinated Pyrazoles: From Synthesis to Applications. ACS Publications. (2020-12-31). Available at: [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. (2020-10-24). Available at: [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. (2022-12-08). Available at: [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. Available at: [Link]
-
1 H NMR spectrum of the cyclocondensation product obtained from 1h and NH 2 NH 2. HCl. ResearchGate. Available at: [Link]
-
Three-component synthesis of fluorinated pyrazoles from fluoroalkylamines, NaNO2 and electron-deficient alkynes. Royal Society of Chemistry. Available at: [Link]
-
4-(chloromethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole. ECHA. Available at: [Link]
-
ChemInform Abstract: Synthesis of 2,2,2-Trifluoroethyl 1H-Pyrazole Carboxylates: Insight into the Mechanism of Trichloromethyl Group Hydrolysis. ResearchGate. Available at: [Link]
-
1-(2,2,2-trifluoroethyl)-1h-pyrazole-4-carboxylic acid. PubChemLite. Available at: [Link]
- Process for the manufacture of pyrazoles or pyrimidones. Google Patents.
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 7. chemscene.com [chemscene.com]
- 8. Pyrazole CAS#: 288-13-1 [m.chemicalbook.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
- 12. US11299463B2 - Process for the manufacture of pyrazoles or pyrimidones - Google Patents [patents.google.com]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. fishersci.com [fishersci.com]
